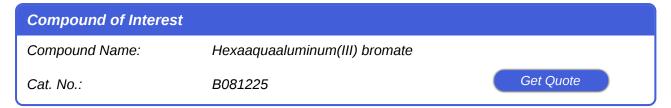


Application Note and Protocol for the Synthesis of Hexaaquaaluminum(III) Bromate

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of **hexaaquaaluminum(III) bromate**, --INVALID-LINK--3. Due to the limited availability of a direct, published synthesis protocol, two effective methods are proposed based on established chemical principles: the reaction of aluminum hydroxide with bromic acid, and a double displacement reaction between aluminum sulfate and barium bromate.

Method 1: Synthesis via Reaction of Aluminum Hydroxide with Bromic Acid

This method involves the initial preparation of bromic acid from barium bromate and sulfuric acid, followed by the reaction of the resulting bromic acid with aluminum hydroxide.

Experimental Protocol

Part A: Preparation of Bromic Acid Solution

- Reaction Setup: In a fume hood, dissolve a calculated amount of barium bromate (Ba(BrO₃)₂) in deionized water in a large beaker with constant stirring.
- Acidification: Slowly add a stoichiometric equivalent of dilute sulfuric acid (H₂SO₄) to the barium bromate solution. This will precipitate barium sulfate (BaSO₄), which is highly insoluble.[1][2][3]



- ∘ Reaction: Ba(BrO₃)₂(aq) + H₂SO₄(aq) \rightarrow 2HBrO₃(aq) + BaSO₄(s)
- Precipitation and Filtration: Allow the reaction mixture to stir for 1-2 hours to ensure complete precipitation of barium sulfate. Separate the barium sulfate precipitate by vacuum filtration, collecting the filtrate which is an aqueous solution of bromic acid (HBrO₃).
- Concentration (Optional): The bromic acid solution can be carefully concentrated by slow evaporation under vacuum to increase its molarity. Note that bromic acid is unstable at high concentrations and can decompose.[1]

Part B: Synthesis of Hexaaquaaluminum(III) Bromate

- Reaction: To the freshly prepared bromic acid solution, slowly add a stoichiometric amount of powdered aluminum hydroxide (Al(OH)₃) in small portions with vigorous stirring. The aluminum hydroxide will react with the bromic acid in a neutralization reaction to form aluminum bromate and water.
 - Reaction: Al(OH)₃(s) + 3HBrO₃(aq) + 3H₂O(l) → --INVALID-LINK--₃(aq)
- Dissolution and Filtration: Continue stirring until all the aluminum hydroxide has dissolved. If any unreacted solid remains, it can be removed by filtration.
- Crystallization: Concentrate the resulting solution by gentle heating or by allowing it to
 evaporate slowly at room temperature. Cooling the concentrated solution will induce
 crystallization of hexaaquaaluminum(III) bromate.
- Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold deionized water, and dry them in a desiccator over a suitable drying agent.

Experimental Workflow

Caption: Workflow for the synthesis of **hexaaquaaluminum(III)** bromate via the bromic acid route.

Method 2: Synthesis via Double Displacement Reaction



This method utilizes the reaction between aqueous solutions of aluminum sulfate and barium bromate. The precipitation of insoluble barium sulfate drives the reaction, leaving the desired **hexaaquaaluminum(III) bromate** in the solution.

Experimental Protocol

- Solution Preparation: Prepare separate aqueous solutions of aluminum sulfate (Al₂(SO₄)₃) and barium bromate (Ba(BrO₃)₂) with known concentrations.
- Reaction: Slowly add the barium bromate solution to the aluminum sulfate solution with constant stirring. A white precipitate of barium sulfate will form immediately.
 - o Reaction: Al₂(SO₄)₃(aq) + 3Ba(BrO₃)₂(aq) → 2--INVALID-LINK--₃(aq) + 3BaSO₄(s)
- Completion and Filtration: Allow the mixture to stir for 1-2 hours to ensure the reaction goes to completion. Remove the barium sulfate precipitate by vacuum filtration.
- Crystallization: The filtrate, which contains the aqueous **hexaaquaaluminum(III) bromate**, is then concentrated by gentle heating or slow evaporation at room temperature.
- Isolation and Drying: Cool the concentrated solution to induce crystallization. Collect the
 resulting crystals by vacuum filtration, wash with a minimal amount of ice-cold deionized
 water, and dry in a desiccator.

Experimental Workflow

Caption: Workflow for the synthesis of **hexaaquaaluminum(III) bromate** via double displacement.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the final product.



Compound	Formula	Molar Mass (g/mol)	Key Properties
Reactants			
Aluminum Hydroxide	Al(OH)3	78.00	White amorphous powder, insoluble in water.
Bromic Acid	HBrO₃	128.91	Exists only in aqueous solution, strong oxidizing agent.[1]
Aluminum Sulfate	Al2(SO4)3	342.15	White crystalline solid, soluble in water.
Barium Bromate	Ba(BrO₃)₂	393.13	White crystalline solid, sparingly soluble in cold water.
Product			
Hexaaquaaluminum(II I) Bromate	INVALID-LINKз	494.78	Crystalline solid. The trihydrate has a molar mass of 548.83 g/mol .[3]

Safety Precautions

- Bromic acid and bromate salts are strong oxidizing agents and should be handled with care.
- The reactions should be carried out in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
- Avoid contact of reactants and products with skin and eyes.

This document provides a comprehensive guide for the synthesis of **hexaaquaaluminum(III) bromate**. Researchers should adapt these protocols based on the specific requirements of



their experimental setup and desired product purity.

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